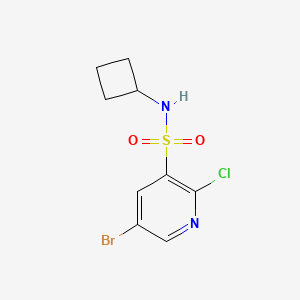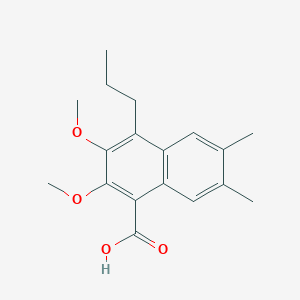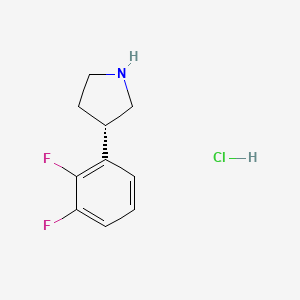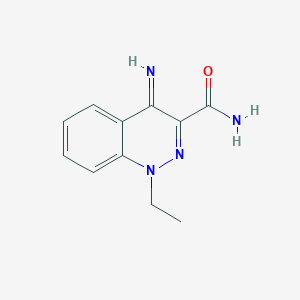![molecular formula C92H72CuN8O4 B15245844 Copper;6,15,24,33-tetrakis[4-(2-phenylpropan-2-yl)phenoxy]-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B15245844.png)
Copper;6,15,24,33-tetrakis[4-(2-phenylpropan-2-yl)phenoxy]-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
29H,31H-Phthalocyanine,2,9,16,23-tetrakis[4-(1-methyl-1-phenylethyl)phenoxy]-,coppercomplex is a copper-based phthalocyanine compound. Phthalocyanines are a group of macrocyclic compounds that are structurally similar to porphyrins and are known for their intense color and stability. This particular compound is characterized by the presence of four bulky substituents, which can influence its chemical and physical properties.
Vorbereitungsmethoden
The synthesis of 29H,31H-Phthalocyanine,2,9,16,23-tetrakis[4-(1-methyl-1-phenylethyl)phenoxy]-,coppercomplex typically involves the cyclotetramerization of phthalonitrile derivatives in the presence of a copper salt. The reaction conditions often include high temperatures and the use of solvents such as quinoline or dimethylformamide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
29H,31H-Phthalocyanine,2,9,16,23-tetrakis[4-(1-methyl-1-phenylethyl)phenoxy]-,coppercomplex can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized phthalocyanine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The bulky substituents on the phthalocyanine ring can be replaced through nucleophilic substitution reactions, often using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
29H,31H-Phthalocyanine,2,9,16,23-tetrakis[4-(1-methyl-1-phenylethyl)phenoxy]-,coppercomplex has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its stability and electronic properties.
Biology: The compound is studied for its potential use in photodynamic therapy, where it can generate reactive oxygen species upon light activation to kill cancer cells.
Medicine: Research is ongoing into its use as a diagnostic agent in medical imaging techniques.
Industry: The compound is used in the production of dyes and pigments due to its intense color and stability.
Wirkmechanismus
The mechanism of action of 29H,31H-Phthalocyanine,2,9,16,23-tetrakis[4-(1-methyl-1-phenylethyl)phenoxy]-,coppercomplex involves its ability to absorb light and transfer energy to molecular oxygen, generating reactive oxygen species. These reactive species can then interact with various biological targets, leading to cell damage and death. The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 29H,31H-Phthalocyanine,2,9,16,23-tetrakis[4-(1-methyl-1-phenylethyl)phenoxy]-,coppercomplex include other phthalocyanine derivatives such as:
- 2,9,16,23-Tetra-tert-butyl-29H,31H-phthalocyanine
- 2,9,16,23-Tetrakis(1,1-dimethylethyl)-29H,31H-phthalocyanine These compounds share similar structural features but differ in the nature of their substituents, which can influence their chemical reactivity and applications. The uniqueness of 29H,31H-Phthalocyanine,2,9,16,23-tetrakis[4-(1-methyl-1-phenylethyl)phenoxy]-,coppercomplex lies in its specific substituents, which provide distinct electronic and steric properties.
Eigenschaften
Molekularformel |
C92H72CuN8O4 |
|---|---|
Molekulargewicht |
1417.1 g/mol |
IUPAC-Name |
copper;6,15,24,33-tetrakis[4-(2-phenylpropan-2-yl)phenoxy]-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C92H72N8O4.Cu/c1-89(2,57-21-13-9-14-22-57)61-29-37-65(38-30-61)101-69-45-49-73-77(53-69)85-93-81(73)98-86-79-55-71(103-67-41-33-63(34-42-67)91(5,6)59-25-17-11-18-26-59)47-51-75(79)83(95-86)100-88-80-56-72(104-68-43-35-64(36-44-68)92(7,8)60-27-19-12-20-28-60)48-52-76(80)84(96-88)99-87-78-54-70(46-50-74(78)82(94-87)97-85)102-66-39-31-62(32-40-66)90(3,4)58-23-15-10-16-24-58;/h9-56H,1-8H3;/q-2;+2 |
InChI-Schlüssel |
FDJYIIAGVYBLIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC3=CC4=C(C=C3)C5=NC6=NC(=NC7=C8C=C(C=CC8=C([N-]7)N=C9C1=C(C=CC(=C1)OC1=CC=C(C=C1)C(C)(C)C1=CC=CC=C1)C(=N9)N=C4[N-]5)OC1=CC=C(C=C1)C(C)(C)C1=CC=CC=C1)C1=C6C=C(C=C1)OC1=CC=C(C=C1)C(C)(C)C1=CC=CC=C1.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl (6-bromoimidazo[1,2-A]pyridin-2-YL)carbamate](/img/structure/B15245769.png)

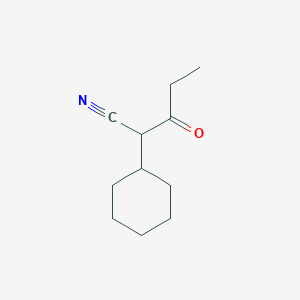
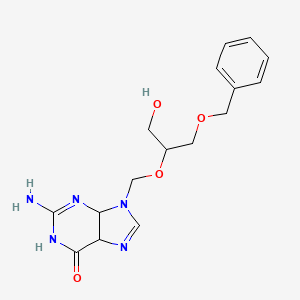
![2-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245800.png)

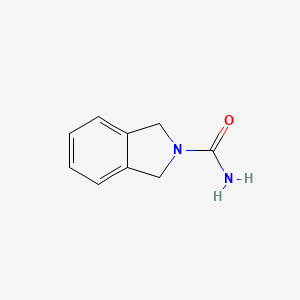
![[2-(4-Methylphenyl)cyclohexyl]hydrazine](/img/structure/B15245811.png)
![2,2-Difluoro-1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B15245818.png)
